6,7-Dimethoxy-4-methylcoumarin
Overview
Description
6,7-Dimethoxy-4-methylcoumarin is a coumarin derivative, a class of compounds known for their diverse biological activities and chemical properties. Its synthesis, molecular structure, and properties have been studied to explore its potential in various fields.
Synthesis Analysis
The synthesis of 6,7-dimethoxy-4-methylcoumarin has been achieved through various methods. One approach involves the condensation of o-lithio dimethoxy-N-methyl-benzamides with propylene oxide, followed by acid-catalyzed cyclization reactions (Bhide & Brahmbhatt, 1980). Another method includes the preparation of hydroxyquinol triacetate from p-benzoquinone, followed by hydrolysis and cyclization in concentrated sulfuric acid, and then methylation to achieve the final compound with an overall yield of 74.4% (Xing Jian-feng, 2007).
Molecular Structure Analysis
The molecular structure of 6,7-dimethoxy-4-methylcoumarin has been elucidated and confirmed through various spectroscopic techniques, including IR and NMR spectroscopy. These analyses confirm the presence of dimethoxy groups and a methyl group as part of the coumarin nucleus.
Chemical Reactions and Properties
6,7-Dimethoxy-4-methylcoumarin participates in various chemical reactions, reflecting its reactive nature. It serves as a precursor in the synthesis of more complex molecules and demonstrates significant biological activities due to its structural features. Its derivatives exhibit a range of properties, including anti-inflammatory effects, as seen in studies where it suppressed pro-inflammatory mediators in LPS-induced RAW 264.7 cells by inhibiting the NF-κB and MAPK pathways (Kim et al., 2014).
Scientific Research Applications
Fluorescence Probe in Biological Systems : Ghose et al. (2018) reported that 6,7-dimethoxy-coumarin is an effective fluorescence probe for studying hydration dynamics in biologically relevant systems. This makes it useful in protein studies and as an enzyme substrate (Ghose et al., 2018).
Fluorescent Sensor for Aldehydes : According to Reddy and Reddy (2013), 6,7-diamino-4-methylcoumarin, a derivative, is highly fluorescent and serves as a sensor for electron-rich benzaldehydes and cinnamaldehydes (Reddy & Reddy, 2013).
Potential Antiangiogenic Effects : A study by Li et al. (2009) found that a new coumarin, 7-hydroxy-4,6-dimethoxy-5-methylcoumarin, shows potential antiangiogenic effects in zebrafish models (Li et al., 2009).
Herbicidal and Antifungal Activity : Zhao-li (2007) reported that 6,7-dimethoxy coumarin exhibits herbicidal activity against Amaranthus retroflexus roots and antifungal activity against various plant pathogens (Zhao-li, 2007).
Angiogenesis Inhibitor in Vascular Diseases : Nam et al. (2002) identified that the angiogenesis inhibitor 4-senecioyloxymethyl-6,7-dimethoxycoumarin could be a new treatment for vascular diseases due to its improved water solubility and enhanced inhibitory activity (Nam et al., 2002).
Cytotoxic and Antioxidant Properties : Çelikezen et al. (2020) found that 6-ethoxy-4-methylcoumarin exhibits slight cytotoxic effects at certain concentrations and shows antioxidant activity (Çelikezen et al., 2020).
Inhibition of Human Neutrophil Metabolism : Kabeya et al. (2013) reported that 4-methylcoumarin derivatives effectively inhibit human neutrophil oxidative metabolism and elastase activity, which could reduce tissue damage in inflammatory illnesses (Kabeya et al., 2013).
No Mutagenic or Genotoxic Effects : Maistro et al. (2015) demonstrated that 6,7-dihydroxycoumarin and 4-methylesculetin exhibit no mutagenic or genotoxic effects in vitro (Maistro et al., 2015).
Antioxidant Activity : Ćavar et al. (2009) discovered that select 4-methylcoumarins have antioxidant activity comparable to Trolox, suggesting roles in therapy and food preservation (Ćavar et al., 2009).
Anti-proliferative Effects in Cancer Cells : Thati et al. (2007) found that a copper(II) complex with 4-methylcoumarin exhibits potential anti-proliferative effects in human malignant cancer cells, with apoptosis being a key aspect of its effect (Thati et al., 2007).
Future Directions
Future research could explore the potential of 6,7-Dimethoxy-4-methylcoumarin in various applications. For instance, a series of 6,7-dimethoxy-4-anilinoquinolines possessing benzimidazole moiety were synthesized and identified as potent inhibitors of the tyrosine kinase c-Met . Another study discussed the effective synthesis of 7-hydroxy-4-substituted coumarins .
properties
IUPAC Name |
6,7-dimethoxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-4-12(13)16-9-6-11(15-3)10(14-2)5-8(7)9/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBYDSYPGGDKWGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195494 | |
Record name | 6,7-Dimethoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-methylcoumarin | |
CAS RN |
4281-40-7 | |
Record name | 6,7-Dimethoxy-4-methyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4281-40-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,7-Dimethoxy-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004281407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,7-Dimethoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90195494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,7-DIMETHOXY-4-METHYLCOUMARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M95TSC752B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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